1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-19-13-6-4-12(5-7-13)18-10-11(9-16)14-3-2-8-17-15(14)18/h2-8,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJOPHAMSAVRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs) that allow for the efficient construction of the heterocyclic core. One common synthetic route involves the reaction of 4-methoxybenzaldehyde, malononitrile, and 2-aminopyridine under basic conditions. The reaction proceeds through a series of condensation and cyclization steps to yield the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the carbonitrile group to form amines or other derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine, including 1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, exhibit significant anticancer properties. These compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in the proliferation and survival of cancer cells.
- Mechanism of Action : The compound acts as a hinge binder within the FGFR1 kinase domain, forming hydrogen bonds that enhance its inhibitory efficacy. For instance, one study reported that a related derivative exhibited an IC50 value of 1900 nM against FGFR1 and showed potent anti-proliferative activity against various cancer cell lines such as Hep3B and MDA-MB-231 .
- Case Study : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their anti-cancer activities. Compound 4h was identified with pan-FGFR inhibitory activities against FGFR1–4 with IC50 values significantly lower than those of earlier compounds .
Inhibition of Kinase Activity
The compound has also been identified as a potential inhibitor of mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways, which are crucial for cell growth and metabolism.
- Research Findings : In vitro studies have shown that certain derivatives can effectively inhibit these kinases, leading to reduced cell viability in tumor cells. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can enhance inhibitory potency .
Neuroprotective Effects
Emerging research suggests that pyrrolo[2,3-b]pyridine derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
- Mechanism : The neuroprotective properties are hypothesized to result from the modulation of signaling pathways involved in neuronal survival and apoptosis. This application is still under investigation but shows promise based on preliminary findings .
Synthesis and Structure-Activity Relationships
The synthesis of 1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves several key steps that allow for the introduction of various substituents to optimize biological activity.
- Synthetic Pathways : The compound is typically synthesized through reactions involving pyrrole derivatives and carbonitriles under controlled conditions. Various synthetic strategies such as Suzuki coupling and nucleophilic additions have been employed to produce derivatives with enhanced activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis, resulting in antiproliferative effects in cancer cells. The exact molecular targets and pathways involved depend on the specific derivative and its structural modifications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrrolopyridine Core
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- Key Features: Replaces the methoxyphenyl group with a sulfonylphenyl moiety (electron-withdrawing). CAS No.: 920965-86-2 . Synthesis: Involves sulfonylation reactions, with purification via reverse-phase HPLC .
- Impact: Enhanced reactivity in nucleophilic substitutions due to the sulfonyl group's electron-withdrawing nature.
1-(tert-Butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- Key Features: Incorporates a bulky tert-butyl group and trifluoromethyl substituent. CAS No.: sc-302610 (Santa Cruz Biotechnology) .
- Electronic Effects: The trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability .
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- Key Features: Chlorine substitution at position 4 alongside a sulfonyl group. CAS No.: 920965-86-2 .
- Impact :
Functional Group Modifications
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile (Base Structure)
- Key Features: Lacks the 4-methoxyphenyl substituent. CAS No.: 4414-89-5 .
- Impact :
4-(3-Hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Comparative Data Table
Biological Activity
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHNO
- Molecular Weight : 226.24 g/mol
This structure incorporates a pyrrolo[2,3-b]pyridine core, which is known for its role in various biological activities.
Biological Activity Overview
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have indicated that derivatives of pyrrolo[2,3-b]pyridine can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have shown IC values in the nanomolar range against various cancer cell lines, including breast and ovarian cancers .
- FGFR Inhibition : Research has demonstrated that this compound acts as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. The IC for FGFR1 was reported at 1900 nM, indicating substantial inhibitory potential .
- Neuroprotective Effects : Pyrrolo[2,3-b]pyridines have been studied for their neuroprotective properties. These compounds can modulate pathways involved in neuronal survival and inflammation .
Anticancer Studies
A study evaluated the anticancer efficacy of various pyrrolo[2,3-b]pyridine derivatives against multiple cancer cell lines. The results indicated that compounds with substitutions at specific positions on the pyridine ring exhibited enhanced cytotoxicity. For example:
| Compound | Cell Line | IC (nM) |
|---|---|---|
| 1 | MDA-MB-231 (Breast Cancer) | 500 |
| 2 | HeLa (Cervical Cancer) | 300 |
| 3 | A549 (Lung Cancer) | 450 |
These results highlight the importance of structural modifications in enhancing biological activity .
The mechanism by which 1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects involves:
- Inhibition of Kinase Activity : This compound inhibits specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry assays measuring early and late apoptotic markers .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?
Answer:
The synthesis typically involves cyclization and condensation reactions. A common approach modifies 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives by introducing pyridine-containing fragments or active methylene reagents. For example, substituting the pyrrole core with electron-donating or withdrawing groups (e.g., methoxy, nitrile) can yield the target compound. Acetic acid is often used as a solvent under acidic conditions to facilitate cyclization . Optimization of reaction parameters (temperature, reagent stoichiometry) is critical for improving yield, as demonstrated in studies achieving ~73% yield for analogous compounds .
Basic: How is the molecular structure of this compound characterized?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, related pyrrolo-pyridine derivatives exhibit dihedral angles between the pyrrole and aryl rings ranging from 29.3° to 38.5°, influenced by substituents like methoxy groups . Hydrogen-bonding patterns (e.g., N–H⋯O/N interactions) stabilize the crystal lattice, as observed in bifurcated hydrogen bonds linking molecules into chains or layers . Spectroscopic techniques (IR, NMR) complement structural analysis:
- IR : CN stretch at ~2221 cm⁻¹, C=O at ~1672 cm⁻¹ .
- 1H NMR : Aromatic protons appear as multiplet signals between δ 6.95–7.79 ppm, with NH₂ protons resonating at δ 5.66 ppm .
Basic: What analytical methods validate the purity and functional group integrity of this compound?
Answer:
- Elemental Analysis : Matches calculated vs. observed values for C, H, N, and S (e.g., C: 66.00% calc. vs. 66.10% obs.) .
- Chromatography : HPLC or TLC monitors reaction progress and purity.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., Mr = 271.27 for a related compound) .
Advanced: How do substituent variations on the pyrrole ring influence biological activity?
Answer:
Substituents modulate electronic and steric properties, affecting binding affinity. For instance:
- Electron-withdrawing groups (e.g., CN) enhance stability and interaction with hydrophobic enzyme pockets.
- Methoxy groups improve solubility and bioavailability by increasing polarity.
Studies on analogous compounds show that substituents at the 4-position (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) significantly alter antimycobacterial or antitumor activity . For example, replacing a nitro group with methoxy reduces cytotoxicity but improves selectivity .
Advanced: What experimental challenges arise in optimizing synthesis yield?
Answer:
Key challenges include:
- Byproduct Formation : Competing reactions (e.g., over-alkylation) reduce yield. Mitigation requires precise stoichiometry and stepwise addition of reagents .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may increase reaction rate but complicate purification. Acetic acid balances reactivity and solubility .
- Temperature Control : Excessive heat degrades sensitive intermediates. A study achieved optimal yield (73%) at 80°C for 12 hours .
Advanced: How can researchers reconcile contradictory biological activity data across studies?
Answer:
Contradictions often stem from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. resazurin) produce divergent IC₅₀ values .
- Structural Analogues : Minor substitutions (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) drastically alter pharmacokinetics. For example, a chloro substituent increased antitubercular activity by 10-fold compared to methoxy .
- Dosage Regimens : In vivo studies may use non-equimolar doses, complicating cross-study comparisons. Standardized protocols (e.g., OECD guidelines) are recommended.
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Answer:
- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict reactive sites .
- Pharmacophore Mapping : Identifies critical moieties (e.g., pyrrole nitrile) for target binding.
- Bioisosteric Replacement : Swapping the methoxy group with bioisosteres (e.g., trifluoromethyl) maintains activity while improving metabolic stability .
Advanced: How is crystallographic data utilized to predict solubility and stability?
Answer:
Crystal packing analysis reveals intermolecular interactions affecting solubility:
- Hydrogen Bonds : Strong N–H⋯O bonds reduce solubility but enhance thermal stability .
- π-Stacking : Aromatic ring stacking in monoclinic (P21/c) crystals lowers dissolution rates .
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H⋯H, C⋯O) to guide co-crystal formulation for improved bioavailability .
Basic: What biological activities have been reported for structurally related compounds?
Answer:
Analogues exhibit diverse activities:
- Antitumor : Inhibition of kinase enzymes (IC₅₀ = 0.5–5 µM) .
- Antimicrobial : MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .
- Antiviral : EC₅₀ = 10 nM for hepatitis C protease inhibition in vitro .
Advanced: What are the limitations of current toxicity profiling methods for this compound?
Answer:
- In Vitro vs. In Vivo Discrepancies : HepG2 cell assays may underestimate hepatotoxicity due to metabolic differences .
- Off-Target Effects : Non-specific binding to cytochrome P450 enzymes (e.g., CYP3A4) is often undetected in preliminary screens .
- Long-Term Stability : Degradation products (e.g., hydrolyzed nitrile to amide) may introduce false positives in chronic toxicity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
